1-Methoxyindolizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

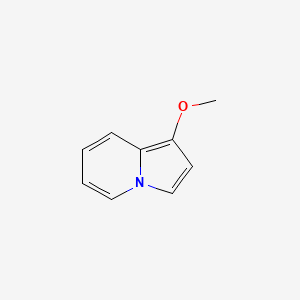

1-Methoxyindolizine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.177. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methoxyindolizine and its derivatives are being explored for their pharmacological properties. The indole scaffold, which is a key component of this compound, is known for its versatility in drug design. Indole derivatives have been associated with a range of biological activities, including:

- Anticancer Activity : Studies have shown that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the indole structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : Indole derivatives, including methoxy-substituted variants, have demonstrated considerable anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

- Neuroprotective Effects : Some studies suggest that indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Environmental Applications

The environmental implications of this compound are also noteworthy. Research has indicated that certain indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), which is involved in the regulation of biological responses to environmental contaminants . This interaction may influence the metabolism of xenobiotics and contribute to the understanding of how environmental chemicals affect human health.

Biochemical Studies

In biochemical contexts, this compound has been studied for its ability to form DNA adducts. These adducts are critical in understanding the mechanisms of mutagenesis and carcinogenesis. For example, research has shown that this compound can lead to the formation of specific DNA adducts in vivo, suggesting its potential role as a mutagenic agent . The detection and analysis of these adducts provide insights into the compound's reactivity and biological impact.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield multiple derivatives with distinct biological activities. The modification of the methoxy group or other substituents on the indole ring can significantly alter the compound's pharmacological profile. For example:

- Structural Variants : Research has highlighted that different substitutions on the indole ring can enhance or diminish biological activity, making it crucial for medicinal chemists to explore these variations systematically .

- Combination with Metal Complexes : Recent studies have also investigated the incorporation of metal complexes with indole derivatives, enhancing their therapeutic efficacy through synergistic effects .

Eigenschaften

CAS-Nummer |

195615-15-7 |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.177 |

IUPAC-Name |

1-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-7-10-6-3-2-4-8(9)10/h2-7H,1H3 |

InChI-Schlüssel |

USVQHSBSQWHMSX-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=CN2C=C1 |

Synonyme |

Indolizine, 1-methoxy- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.